5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
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Overview
Description
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a bromophenyl group and a phenylethyl group attached to an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with phenylethylamine to form an intermediate, which is then cyclized with urea under acidic conditions to yield the final product. The reaction conditions often include:
Temperature: 80-100°C
Catalysts: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvents: Polar solvents like ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The imidazolidine ring can be reduced to form imidazolidine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids
Reduction: Imidazolidine derivatives
Substitution: Substituted imidazolidine derivatives
Scientific Research Applications
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and phenylethyl groups facilitate binding to these targets, leading to modulation of their activity. The imidazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(4-Chlorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 5-[2-(4-Fluorophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
- 5-[2-(4-Methylphenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione
Uniqueness
5-[2-(4-Bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
919477-13-7 |
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Molecular Formula |
C19H19BrN2O2 |
Molecular Weight |
387.3 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)ethyl]-5-(2-phenylethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C19H19BrN2O2/c20-16-8-6-15(7-9-16)11-13-19(17(23)21-18(24)22-19)12-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,21,22,23,24) |
InChI Key |
HXGQIBBPEAZXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2(C(=O)NC(=O)N2)CCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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